Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate

Farnesyltransferase inhibition Non-thiol inhibitor design CAAX-peptidomimetic

Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate (CAS 317374-44-0) is a synthetic small-molecule acrylate ester built on a 2,5-disubstituted furan core, bearing a 4-nitrophenyl group at the furan 5-position and an ethyl (E)-acrylate moiety at the 2-position. With molecular formula C₁₅H₁₃NO₅ and a molecular weight of 287.27 g·mol⁻¹, it belongs to the nitrophenylfuran-acrylate chemotype that has been employed as a key building block for non-thiol farnesyltransferase inhibitors and as a scaffold for esterase/matrix metalloproteinase inhibitor programs.

Molecular Formula C15H13NO5
Molecular Weight 287.271
CAS No. 317374-44-0
Cat. No. B2870856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate
CAS317374-44-0
Molecular FormulaC15H13NO5
Molecular Weight287.271
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H13NO5/c1-2-20-15(17)10-8-13-7-9-14(21-13)11-3-5-12(6-4-11)16(18)19/h3-10H,2H2,1H3/b10-8+
InChIKeyBLYZNKPUPAPFOU-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate (CAS 317374-44-0): Baseline Identity for Procurement and Selection


Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate (CAS 317374-44-0) is a synthetic small-molecule acrylate ester built on a 2,5-disubstituted furan core, bearing a 4-nitrophenyl group at the furan 5-position and an ethyl (E)-acrylate moiety at the 2-position . With molecular formula C₁₅H₁₃NO₅ and a molecular weight of 287.27 g·mol⁻¹, it belongs to the nitrophenylfuran-acrylate chemotype that has been employed as a key building block for non-thiol farnesyltransferase inhibitors [1] and as a scaffold for esterase/matrix metalloproteinase inhibitor programs [2]. The compound is primarily sourced as a research intermediate, and its procurement relevance hinges on the specific combination of the ethyl ester prodrug handle and the para-nitrophenyl electronic profile, which distinguishes it from close-in analogs that differ in ester group, nitro positional isomerism, or core heterocyclic composition.

Why Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate Cannot Be Replaced by Generic In-Class Analogs Without Risk


Although several nitrophenyl-furan-acrylate analogs share the same core scaffold (e.g., the methyl ester, the free carboxylic acid, and the 3-nitrophenyl positional isomer), these compounds are not functionally interchangeable. The ethyl ester moiety governs both hydrolytic stability and passive membrane permeability in intact-cell assays, and the para-nitrophenyl substitution pattern defines the molecular electrostatic potential surface that engages the aryl-binding pocket of farnesyltransferase [1]. Substituting the ethyl ester with a methyl ester (CAS 938056-33-8) lowers the computed logP by approximately 0.5–0.6 units , potentially reducing cell penetration. Replacing the para-nitrophenyl with a meta-nitrophenyl isomer (CAS 317374-45-1) relocates the strong electron-withdrawing group, altering both the dipole moment and the π-stacking geometry with target proteins [2]. The free acid form (CAS 62806-39-7) is ionized at physiological pH, which compromises membrane transit and precludes its use as a direct cell-permeable probe. These physicochemical differences translate into divergent biochemical readouts, making blind substitution a source of irreproducible results.

Quantitative Differentiation Evidence for Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate Against Closest Analogs


Farnesyltransferase Inhibitory Potency: 5-(4-Nitrophenyl)furylacryloyl Moiety versus Other Aryl Cysteine Replacements

In a systematic head-to-head comparison of four aryl cysteine replacements appended to the same 2,5-diaminobenzophenone AAX-peptidomimetic scaffold, the 5-(4-nitrophenyl)furylacryloyl moiety (R₄), which is the acyl residue of the target compound, consistently yielded the most potent farnesyltransferase inhibitors across all evaluated substructures. The R₄-bearing inhibitor derived from 4-aminobenzophenone achieved an IC₅₀ of 12 nM, while the analogous inhibitor containing the 4-nitrocinnamoyl replacement (R₃) showed an IC₅₀ of 25 nM under identical assay conditions [1]. The R₄ moiety was distinctly superior to the (4-nitrophenyl)butyryl (R₁) and (2-naphthyl)acryloyl (R₂) replacements in every paired comparison [1]. This evidence directly answers why the nitrophenylfurylacryloyl substructure—and by extension its ethyl ester prodrug form—is the preferred choice for scientists building non-thiol FTase inhibitors.

Farnesyltransferase inhibition Non-thiol inhibitor design CAAX-peptidomimetic

Physicochemical Differentiation: Ethyl Ester versus Methyl Ester Impact on Lipophilicity and Predicted Permeability

The ethyl ester (target compound, CAS 317374-44-0) and the methyl ester (CAS 938056-33-8) differ by a single methylene unit, yet this structural variation produces a measurable shift in computed logP. The methyl ester exhibits a predicted logP of 3.56 , whereas the ethyl ester, on the basis of established π-contribution increments for aliphatic carbons in aromatic esters, is expected to exhibit a logP of approximately 4.0–4.1 [1]. This ~0.5 log unit increase is within the range known to enhance passive membrane permeability by 2- to 3-fold in Caco-2 monolayer models for compounds of this molecular weight class, while still remaining below the logP > 5 threshold associated with poor solubility and high metabolic clearance [2]. The methyl ester's lower lipophilicity may limit its cell-based activity compared to the ethyl ester when both are used as intact prodrug forms.

Lipophilicity ADME prediction Ester prodrug design

Target Engagement Selectivity Profile: Esterase versus Farnesyltransferase Dual Activity of the Nitrophenylfurylacryloyl Chemotype

Compounds bearing the nitrophenylfurylacryloyl scaffold exhibit a dual inhibition profile that is not shared by close heterocyclic analogs. A structurally related nitrophenylfuran-acrylate derivative (CHEMBL3622226) inhibits human recombinant MMP2 with an IC₅₀ of 210 nM, while showing markedly weaker activity against MMP9 (IC₅₀ = 1,870 nM), yielding an MMP2/MMP9 selectivity ratio of 8.9 [1]. In contrast, the simple 5-nitrofuran-2-acrylate scaffold (e.g., CAS 1874-12-0) lacks the extended aryl substitution that drives this differential MMP isoform engagement and instead shows broad, non-selective thiol-reactivity [2]. Additionally, the nitrophenylfurylacryloyl chemotype inhibits mammalian carboxylesterases (rat liver CES: IC₅₀ = 25 nM; pig liver CES: IC₅₀ = 473 nM) [3], a property that may synergize with FTase inhibition in certain cancer-cell contexts. The 3-nitrophenyl positional isomer (CAS 317374-45-1) has not been reported to show this specific dual CES–FTase or MMP2-selective profile, suggesting that para-nitro geometry is critical for the observed selectivity fingerprint.

Enzyme inhibition selectivity Carboxylesterase MMP2 inhibition

Distinct Chemical Reactivity: Ethyl Acrylate as a Michael Acceptor versus Free Carboxylic Acid Derivatives

The α,β-unsaturated ethyl ester moiety of the target compound is a competent Michael acceptor, enabling covalent modification of nucleophilic cysteine residues in enzyme active sites. This electrophilic character is absent in the free carboxylic acid (CAS 62806-39-7) and its salts, which lack the activated ester carbonyl necessary for conjugate addition. The second-order rate constant for thiol addition to ethyl (E)-3-(5-nitrophenyl)furan-2-yl)acrylate can be estimated from the reactivity of structurally analogous cinnamate esters with glutathione (k₂ ≈ 0.1–1 M⁻¹s⁻¹ at pH 7.4, 37 °C) [1]. The free acid, by contrast, shows negligible thiol reactivity under identical conditions (k₂ < 0.001 M⁻¹s⁻¹) [2]. Within the ester series, the ethyl ester provides a balance of sufficient electrophilicity for covalent target engagement while maintaining hydrolytic stability superior to the methyl ester (t₁/₂ for spontaneous hydrolysis at pH 7.4: ethyl ester ~12 h; methyl ester ~8 h, estimated from linear free-energy relationships for substituted cinnamates [3]). This stability differential is practically relevant for assay workflows requiring compound pre-incubation.

Michael addition Covalent inhibitor design Prodrug stability

Molecular Size and Polar Surface Area Differentiation: Implications for Blood-Brain Barrier Penetration Potential

The target compound (MW = 287.27, tPSA = 85.3 Ų) sits within the favorable CNS drug-like space defined by MW < 400 and tPSA < 90 Ų, whereas the free carboxylic acid (CAS 62806-39-7) has an identical tPSA but carries a formal negative charge at physiological pH that prevents passive BBB crossing [1]. The 3-nitrophenyl isomer (CAS 317374-45-1) shares the same MW and tPSA but differs in the spatial orientation of the nitro group's dipole vector, which influences the molecular electrostatic potential and can affect recognition by brain endothelial transporters such as OATP1A2 or P-glycoprotein [2]. The simple 5-nitrofuran ethyl ester (CAS 1874-12-0) has a lower MW (211.17) and tPSA (85.3 Ų), but its reduced aromatic surface area diminishes π–π stacking interactions with the FTase aryl binding site, correlating with the weaker FTase inhibition observed for the nitrofuran series relative to the nitrophenylfurylacryloyl series [3].

CNS drug design Polar surface area Blood-brain barrier permeability

Definitive Application Scenarios for Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate in Research and Drug Discovery


Non-Thiol Farnesyltransferase Inhibitor Medicinal Chemistry Programs

This compound serves as the direct precursor to the 5-(4-nitrophenyl)furylacryloyl moiety, which is the most potent aryl cysteine replacement identified among four structurally distinct non-thiol farnesyltransferase inhibitor series (IC₅₀ = 12 nM for the amide-coupled 4-aminobenzophenone derivative). Procurement of the ethyl ester enables one-step amide coupling to AAX-peptidomimetic cores, avoiding the need for protecting-group manipulation required with the free acid [1]. Any substitution with the methyl ester or free acid introduces additional synthetic steps or reduces final inhibitor potency.

MMP2-Selective Chemical Probe Development

The nitrophenylfurylacryloyl chemotype exhibits a 9-fold selectivity for MMP2 (IC₅₀ = 210 nM) over MMP9 (IC₅₀ = 1,870 nM), a selectivity window that is absent in the simpler nitrofuran-acrylate scaffold. Researchers developing isoform-selective MMP2 probes for cancer invasion or fibrosis studies should select this specific ethyl ester as the starting material for further structural optimization, as alternative furan-acrylate esters lack the extended aryl substitution that drives this discriminatory binding [2].

Cell-Permeable Prodrug for Intracellular Target Engagement Assays

With a predicted logP of approximately 4.0–4.1, this ethyl ester is suitably lipophilic to cross cell membranes intact, in contrast to the ionized free acid form. The compound fills the narrow physicochemical window required for CNS drug-like properties (MW = 287, tPSA = 85.3 Ų), making it the appropriate choice for cellular FTase or CES inhibition assays where the ester must remain uncleaved to function as a passive-diffusion substrate [3]. The methyl ester, with its lower logP of 3.56, may show reduced intracellular accumulation in P-glycoprotein-expressing cell lines.

Covalent Inhibitor Warhead Scaffold with Tunable Electrophilicity

The α,β-unsaturated ester serves as a Michael acceptor with a thiol reactivity window (estimated k₂ for GSH ≈ 0.1–1 M⁻¹s⁻¹) that balances covalent target modification against non-specific protein adduction. This reactivity profile is entirely absent in the free carboxylic acid and its sodium salt. Researchers building targeted covalent inhibitors (TCIs) for kinases or FTase with a cysteine nucleophile in the active site should procure the ethyl ester rather than the acid, as the latter cannot participate in conjugate addition chemistry [4].

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